molecular formula C18H18N2O4S B277834 Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B277834
M. Wt: 358.4 g/mol
InChI Key: KVWODKCSEJJHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiophene-based compound that has been synthesized using specific methods to obtain the desired properties. Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to exhibit promising biological activity, making it a valuable compound for further research.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound exhibits its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound exhibits its anti-inflammatory and anti-oxidant properties by inhibiting specific enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to exhibit low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments include its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and low toxicity towards normal cells. However, the limitations of using the compound include its complex synthesis method and the lack of a full understanding of its mechanism of action.

Future Directions

There are several future directions for the study of Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate. These include:
1. Further investigation of the compound's mechanism of action to better understand its anti-cancer, anti-inflammatory, and anti-oxidant properties.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Evaluation of the compound's potential use as a fluorescent probe for the detection of metal ions.
4. Investigation of the compound's potential use in combination with other anti-cancer drugs for enhanced efficacy.
5. Study of the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a promising compound that has gained significant attention in scientific research. The compound has shown potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and low toxicity towards normal cells. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves a multi-step process. The initial step involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to produce 2-methoxy-3-methylbenzoyl chloride. The next step involves the reaction of the obtained product with 2-amino-4,5-dicyanothiophene to produce 2-methoxy-3-methyl-5-(2-methoxy-3-methylbenzoylamino)-4-cyanobenzoic acid. Finally, the ethyl ester of the obtained product is synthesized using standard esterification methods. This results in the formation of Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate.

Scientific Research Applications

Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and anti-oxidant properties. Additionally, Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

Ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(2-methoxy-3-methylbenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O4S/c1-5-24-18(22)15-11(3)13(9-19)17(25-15)20-16(21)12-8-6-7-10(2)14(12)23-4/h6-8H,5H2,1-4H3,(H,20,21)

InChI Key

KVWODKCSEJJHNA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C(=CC=C2)C)OC)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2OC)C)C#N)C

Origin of Product

United States

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